molecular formula C15H21N5O B2693881 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-ethylpiperazine-1-carboxamide CAS No. 1207016-80-5

4-((1H-benzo[d]imidazol-2-yl)methyl)-N-ethylpiperazine-1-carboxamide

Cat. No.: B2693881
CAS No.: 1207016-80-5
M. Wt: 287.367
InChI Key: PKMFMSGTRDAREE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((1H-Benzo[d]imidazol-2-yl)methyl)-N-ethylpiperazine-1-carboxamide (CAS 1207016-80-5) is a chemical compound of significant interest in medicinal chemistry research, designed by incorporating two privileged scaffolds: the benzimidazole and the piperazine rings . The benzimidazole moiety is a bioisostere of naturally occurring nucleotides, such as purine, which allows derivatives to interact effectively with biopolymers in living systems, including various enzymes and receptors . This structural feature is present in numerous compounds with demonstrated pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects . The piperazine ring, on the other hand, is a highly versatile motif in drug design. Its presence in a molecular structure can significantly influence pharmacokinetic properties by improving water solubility and providing a platform for effective binding to biological targets through hydrogen bonding and other molecular interactions . The strategic hybridization of these two scaffolds into a single molecule is a common approach in drug discovery to develop new chemical entities with improved or more selective biological activities . This specific compound, with its molecular formula of C15H21N5O and a molecular weight of 287.36, is supplied as a high-purity material to support early-stage investigative studies . Researchers can leverage this compound as a key intermediate or a core structure for developing novel therapeutic agents. It is an ideal candidate for screening against a broad range of biological targets or for structure-activity relationship (SAR) optimization campaigns. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

4-(1H-benzimidazol-2-ylmethyl)-N-ethylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O/c1-2-16-15(21)20-9-7-19(8-10-20)11-14-17-12-5-3-4-6-13(12)18-14/h3-6H,2,7-11H2,1H3,(H,16,21)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKMFMSGTRDAREE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCN(CC1)CC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-ethylpiperazine-1-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

4-((1H-benzo[d]imidazol-2-yl)methyl)-N-ethylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-ethylpiperazine-1-carboxamide involves multiple steps, often utilizing intermediates derived from benzimidazole and piperazine derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzimidazole, including 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-ethylpiperazine-1-carboxamide, exhibit significant antimicrobial properties. For instance, a series of benzimidazole derivatives were evaluated against various bacterial strains, revealing Minimum Inhibitory Concentrations (MICs) indicating potent activity against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundMIC (µg/mL)Target Organisms
N11.27Staphylococcus aureus
N81.43Escherichia coli
N222.60Klebsiella pneumoniae
N232.65Candida albicans

Anticancer Potential

The anticancer activity of 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-ethylpiperazine-1-carboxamide has been evaluated in various cancer cell lines. Studies indicate that compounds with similar structures can inhibit cell proliferation effectively. For instance, specific derivatives have shown IC50 values lower than standard anticancer drugs like 5-Fluorouracil (5-FU), suggesting their potential as therapeutic agents in cancer treatment .

Table 2: Anticancer Activity Against Colorectal Carcinoma Cell Line

CompoundIC50 (µM)Comparison DrugIC50 (µM)
N95.855-FU9.99
N184.53--

Antitubercular Activity

In addition to antimicrobial and anticancer properties, the compound has been assessed for its antitubercular activity against Mycobacterium tuberculosis. In vitro studies have shown that certain derivatives effectively inhibit the growth of this pathogen by targeting essential mycobacterial enzymes .

Table 3: Antitubercular Activity Evaluation

CompoundInhibition (%)Target Enzyme
Compound A85%Isocitrate lyase
Compound B90%Pantothenate synthetase

Mechanism of Action

The mechanism of action of 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-ethylpiperazine-1-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Functional Group Variations

Benzimidazole-Piperazine Hybrids
  • Compound 13g and 13h (PARP-1 Inhibitors): These analogs (e.g., 2-(4-(4-(4-bromobenzyl)piperazine-1-carbonyl)phenyl)-1H-thieno[3,4-d]imidazole-4-carboxamide) replace the ethyl carboxamide with bromobenzyl or cyanobenzyl groups. The bromo and cyano substituents enhance π-π stacking and halogen bonding, improving PARP-1 inhibitory potency (IC₅₀ values in nM range) but increasing molecular weight (e.g., 524.08 g/mol for 13g) compared to the target compound .
  • Piperazinyl-Tagged 1,2,3-Triazoles (): Compounds like 1-(N1-benzyl-2-methyl-4-nitroimidazol-5-yl)-4-((N1-(2-nitrobenzyl)-1H-1,2,3-triazol-4-yl)methyl)piperazine incorporate triazole linkers via click chemistry.
Benzimidazole-Benzohydrazide Hybrids
  • (E)-4-(((1H-Benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazides (6a-l): These hybrids replace the piperazine-ethyl carboxamide with a benzohydrazide group.
Benzimidazole-Furazan Derivatives
  • 4-(1H-Benzo[d]imidazol-2-yl)-furazan-3-amines (BIFAs) : The furazan ring replaces the piperazine-carboxamide, leading to microtubule destabilization (IC₅₀ = 0.8–2.1 µM in cancer cells). The planar furazan structure facilitates tubulin binding but reduces bioavailability due to poor solubility .

Physicochemical and Pharmacokinetic Properties

Compound Class Molecular Weight (g/mol) logP Solubility (µM) Key Substituents
Target Compound ~350 (estimated) ~2.5 Moderate Ethyl carboxamide
PARP-1 Inhibitors (13g) 524.08 3.8 Low Bromobenzyl
Benzo-Hydrazides (6i) 471.16 3.7 Low 4-Bromobenzylidene
BIFAs () 280–320 1.9 Poor Furazan-3-amine
Triazole-Piperazine (9h) 450.45 2.9 Moderate Nitrobenzyl-triazole
  • Key Observations :
    • The ethyl carboxamide in the target compound balances lipophilicity (logP ~2.5) and solubility, favoring oral bioavailability.
    • Halogenated analogs (13g, 6i) exhibit higher potency but suffer from solubility challenges.
    • Triazole-linked compounds (9h) show improved cellular uptake due to moderate logP .

Biological Activity

The compound 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-ethylpiperazine-1-carboxamide is a piperazine derivative that has garnered attention due to its potential biological activities, particularly in the context of cancer research and enzymatic inhibition. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is C22H27N5O2C_{22}H_{27}N_{5}O_{2}, with a molecular weight of approximately 393.49 g/mol. The structure features a benzimidazole moiety, which is known for its role in various biological processes, including enzyme catalysis and receptor binding.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-ethylpiperazine-1-carboxamide. In vitro assays demonstrated that this compound exhibits a broad spectrum of cell inhibition against various human cancer cell lines.

  • Case Study Findings : A study involving 60 human cancer cell lines reported growth inhibition percentages ranging from -85.67% to -41.54%, with some compounds showing GI50 values in the nanomolar range . The compound was noted for inducing apoptosis through mechanisms involving the up-regulation of pro-apoptotic genes like Bak and down-regulation of anti-apoptotic genes such as Bcl-XL and Bcl-2 .
Cell LineGrowth Inhibition (%)GI50 (nM)
A549-85.6710
MCF7-70.4520
HL-60-41.5415

The proposed mechanism by which 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-ethylpiperazine-1-carboxamide exerts its effects includes:

  • Enzyme Inhibition : The compound appears to inhibit specific anti-apoptotic proteins, promoting apoptotic pathways in cancer cells.
  • Catalytic Activity : As an imidazole-based compound, it may participate in acid-base catalysis and nucleophilic reactions, which are critical in various biochemical pathways .

Pharmacological Applications

The diverse pharmacological applications of this compound stem from its structural features:

  • Antitumor Activity : Its ability to induce apoptosis makes it a candidate for further development as an anticancer agent.
  • Enzyme Inhibition : Studies have indicated that related compounds can inhibit enzymes involved in cholesterol metabolism, suggesting potential applications in treating hyperlipidemia and related disorders .

Q & A

Q. Basic Research Focus

  • Antimicrobial activity : Conduct broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi .
  • Anticancer screening : Use MTT or CellTiter-Glo® assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination .
  • Mechanistic studies : Perform flow cytometry for apoptosis/necrosis differentiation or Western blotting for target protein modulation .

How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Q. Advanced Research Focus

  • Systematic modifications : Vary substituents on the benzimidazole (e.g., halogenation) and piperazine (e.g., alkyl chain length) .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities against targets like kinases or GPCRs .
  • Pharmacophore mapping : Identify critical hydrogen-bonding and hydrophobic interactions using Schrödinger Suite .

What computational approaches validate the compound’s interaction with biological targets?

Q. Advanced Research Focus

  • Molecular dynamics simulations : Analyze binding stability over 100-ns trajectories (GROMACS) .
  • Free-energy calculations : Use MM-PBSA/GBSA to quantify binding energies .
  • ADMET prediction : Employ SwissADME or pkCSM to forecast bioavailability and toxicity .

How should researchers resolve contradictory data in biological activity across studies?

Advanced Research Focus
Contradictions may arise from assay conditions or cell line variability. Mitigation strategies:

  • Standardize protocols : Adopt OECD guidelines for cytotoxicity assays .
  • Dose-response validation : Repeat experiments across multiple cell lines and primary cells .
  • Pharmacokinetic profiling : Measure plasma stability and metabolic clearance (e.g., liver microsomes) to contextualize in vitro results .

What methodologies are effective for studying the compound’s metabolic stability?

Q. Advanced Research Focus

  • Liver microsomal assays : Incubate with NADPH and monitor degradation via LC-MS/MS .
  • CYP450 inhibition screening : Use fluorogenic substrates to assess interactions with CYP3A4/2D6 .
  • Metabolite identification : Employ UPLC-QTOF to detect phase I/II metabolites .

How can researchers evaluate the compound’s toxicity profile preclinically?

Q. Advanced Research Focus

  • In vitro toxicity : Test on HEK293 or HepG2 cells for nephro-/hepatotoxicity .
  • In vivo models : Conduct acute toxicity studies in rodents (OECD 423) with histopathological analysis .
  • Genotoxicity screening : Perform Ames test or comet assay .

What experimental strategies identify polymorphic forms of the compound?

Q. Advanced Research Focus

  • Powder X-ray diffraction (PXRD) : Compare diffraction patterns to identify crystalline forms .
  • Differential scanning calorimetry (DSC) : Detect melting point variations between polymorphs .
  • Solvent-mediated crystallization : Screen solvents (e.g., ethanol, acetonitrile) to isolate stable polymorphs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.